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Compound of Interest

Compound Name: 3-Oxo ziprasidone

Cat. No.: B569114

L Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo ziprasidone, chemically known as 5-[2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-
yl]ethyl]-6-chloro-1H-indole-2,3-dione, is a known impurity and potential metabolite of the
atypical antipsychotic drug ziprasidone. The rigorous identification and characterization of such
impurities are paramount in drug development and quality control to ensure the safety and
efficacy of the final pharmaceutical product. This document provides a comprehensive
overview of the spectroscopic methods for the characterization of 3-Oxo ziprasidone,
including detailed experimental protocols and data presentation.

Chemical Information
Property Value

5-[2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-
yllethyl]-6-chloro-1H-indole-2,3-dione

Systematic Name

Synonyms

3-Oxo ziprasidone, Ziprasidone Impurity B,
Ziprasidone Related Compound B

Molecular Formula

C21H19CIN4O2S[1]

Molecular Weight

426.92 g/mol [1]

CAS Number

1159977-56-6[2]
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Spectroscopic Data Summary

While detailed, publicly available spectra for 3-Oxo ziprasidone are limited, the following
tables summarize the expected and reported spectroscopic characteristics based on the
analysis of related compounds and information from commercial suppliers of the reference
standard.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Expected Chemical

Nucleus Shift () Range Multiplicity Notes
(ppm)
1H NMR
Multiple signals
i corresponding to the
Aromatic Protons 6.5-8.5 m ) )
benzisothiazole and
indole ring systems.
Broad multiplets due
Piperazine Protons 25-4.0 m to the piperazine ring
protons.
Signals corresponding
Ethyl Chain Protons 2.7-3.2 m to the -CH2-CHz2-
linker.
Signal for the indole
NH proton, which may
NH Proton 10.0-12.0 brs be broad and
exchangeable with
D20.
13C NMR
Two distinct signals
are expected for the
Carbonyl Carbons 160 - 185 C2 and C3 carbonyl
groups of the isatin
moiety.
Multiple signals for the
i carbons of the
Aromatic Carbons 110 - 155 )
aromatic and
heteroaromatic rings.
Signals corresponding
Piperazine Carbons 45 - 60 to the piperazine ring
carbons.
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Signals for the
Ethyl Chain Carbons 25-60 carbons of the ethyl
linker.

Note: Actual chemical shifts are dependent on the solvent and instrument parameters.

Mass Spectrometry (MS)

lonization Mode Expected m/z Fragmentation Notes

The protonated molecular ion
is expected to be the base
peak. Fragmentation may
involve cleavage of the
piperazine ring and the ethyl

ESi+ 427,00 [M+H]* side chain. A prominent
fragment at m/z 194,
corresponding to the
benzisothiazolylpiperazine
moiety, is anticipated, similar to
the fragmentation of

ziprasidone.[6]

Solvent Amax (nm) Notes

The UV spectrum is expected
to show multiple absorption
bands characteristic of the
extended chromophore
Methanol or Acetonitrile ~250, ~320 system. The exact maxima
may vary depending on the
solvent. A wavelength of 229
nm has been used for the
detection of ziprasidone and its

impurities in HPLC methods.[7]
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Infrared (IR) Spectroscopy

. Expected Wavenumber
Functional Group ( 1 Notes
cm-

N-H Stretch (Indole) 3200 - 3400 Broad absorption band.

Two distinct, strong absorption

bands are expected for the

C=0 Stretch (Ketone) 1700 - 1750 o ]
vicinal carbonyl groups in the
isatin ring.

C=N Stretch 1600 - 1650

Aromatic C=C Stretch 1450 - 1600 Multiple bands.

Experimental Protocols

The following are detailed protocols for the spectroscopic characterization of 3-Oxo
ziprasidone. These are based on established methods for the analysis of ziprasidone and its
related impurities.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment and Isolation

This method is suitable for determining the purity of 3-Oxo ziprasidone and for its isolation
from a mixture of ziprasidone-related compounds.

Instrumentation:

e HPLC system with a UV detector

e Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 um patrticle size)
Mobile Phase:

o Mobile Phase A: 0.05 M potassium phosphate monobasic buffer, pH adjusted to 6.0 with
phosphoric acid.

¢ Mobile Phase B: Methanol
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o Gradient Elution: A suitable gradient program should be developed to achieve separation
from ziprasidone and other impurities. A starting condition of 70% A and 30% B, moving to a
higher concentration of B over 20-30 minutes, is a reasonable starting point.

Procedure:

o Sample Preparation: Accurately weigh and dissolve the 3-Oxo ziprasidone reference
standard or sample in a suitable solvent (e.g., a mixture of methanol and water). The final
concentration should be approximately 0.1-1.0 mg/mL.

o Chromatographic Conditions:

Flow Rate: 1.0 mL/min

[e]

o

Injection Volume: 10 pL

[¢]

Column Temperature: 30 °C

[e]

Detection Wavelength: 229 nm|[7]

e Analysis: Inject the prepared sample and analyze the chromatogram for the retention time
and peak purity of 3-Oxo ziprasidone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:
* NMR spectrometer (300 MHz or higher)
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Oxo ziprasidone in a suitable
deuterated solvent (e.g., DMSO-ds or CDCIs3). Add a small amount of tetramethylsilane
(TMS) as an internal standard.

e 1H NMR Acquisition:

o Acquire a standard one-dimensional proton NMR spectrum.
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o Typical parameters: spectral width of 15 ppm, 32 scans, relaxation delay of 1-2 seconds.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon-13 NMR spectrum.

o Typical parameters: spectral width of 220 ppm, 1024 or more scans, relaxation delay of 2-
5 seconds.

o Data Processing: Process the acquired data by applying Fourier transformation, phase
correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Instrumentation:

e Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization
(ESI) source.

Procedure:

e LC Separation: Use the HPLC method described above to introduce the sample into the
mass spectrometer.

e MS Acquisition (Full Scan):
o lonization Mode: Positive ESI
o Scan Range: m/z 100-1000
o Acquire full scan mass spectra to determine the molecular weight of the compound.
e MS/MS Acquisition (Fragmentation Analysis):
o Select the protonated molecular ion ([M+H]*) of 3-Oxo ziprasidone as the precursor ion.
o Perform collision-induced dissociation (CID) to generate fragment ions.

o Analyze the fragmentation pattern to confirm the structure.
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UV-Vis Spectroscopy

Instrumentation:
o UV-Vis spectrophotometer
Procedure:

o Sample Preparation: Prepare a dilute solution of 3-Oxo ziprasidone (approximately 10-20
png/mL) in a suitable UV-grade solvent (e.g., methanol or acetonitrile).

e Spectral Acquisition:
o Scan the sample from 200 to 400 nm.
o Use the pure solvent as a blank.

e Analysis: Identify the wavelength(s) of maximum absorbance (Amax).

Infrared (IR) Spectroscopy

Instrumentation:

o Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total
Reflectance (ATR) accessory.

Procedure:

e Sample Preparation: Place a small amount of the solid 3-Oxo ziprasidone sample directly
on the ATR crystal.

e Spectral Acquisition:
o Collect the IR spectrum over the range of 4000-400 cm™2.
o Acquire a background spectrum of the clean ATR crystal before analyzing the sample.

e Analysis: Identify the characteristic absorption bands corresponding to the functional groups
present in the molecule.
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Visualization of Relevant Pathways and Workflows
Metabolic Pathway of Ziprasidone

Ziprasidone undergoes extensive metabolism in the liver, primarily through two main pathways:
reductive metabolism catalyzed by aldehyde oxidase and oxidative metabolism mediated by
cytochrome P450 enzymes, particularly CYP3A4.[8][9] 3-Oxo ziprasidone can be considered
a product of the oxidative pathway.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/12826984/
https://scite.ai/reports/ziprasidone-metabolism-aldehyde-oxidase-and-n9edQ6
https://www.benchchem.com/product/b569114?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e.g., S-methyl-dihydroziprasidone)

Ziprasidone *
CYP3A4 \ o
P[Oxidative Metabolitesj Further Oxidation 3-Oxo Ziprasidone

Aldehyde Oxidase [ Reductive Metabolites
(

/Sample Preparation & Purity\

G-Oxo Ziprasidone Sampla

HPLC Analysis
K(Purity & Isolation))
- J

Strudtural Elucidation

Y

IR Spectroscopy "
(FTIR-ATR) [UV Vis Spectroscopa

NMR Spectroscopy Mass Spectrometry
(*H, =C) (LC-MS, MS/MS)

/Data Avnalysis & Regorting\

Data Interpretation & <
Structure Confirmation
Application Note &
Protocol Generation

- J

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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